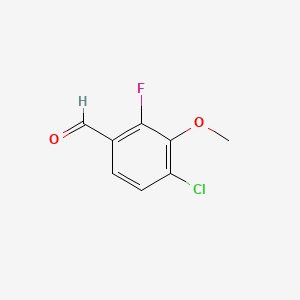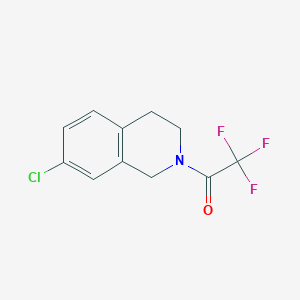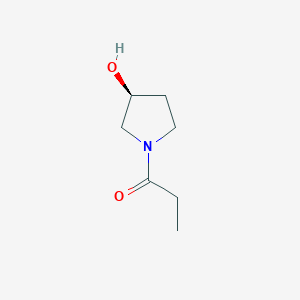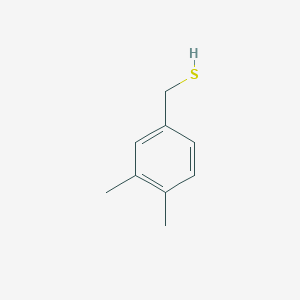
4-Chloro-2-fluoro-3-methoxybenzaldehyde
概要
説明
4-Chloro-2-fluoro-3-methoxybenzaldehyde is a chemical compound with the molecular formula C8H6ClFO2 and a molecular weight of 188.59 . It is a solid substance at ambient temperature .
Molecular Structure Analysis
The InChI code for 4-Chloro-2-fluoro-3-methoxybenzaldehyde is 1S/C8H6ClFO2/c1-12-8-6(9)3-2-5(4-11)7(8)10/h2-4H,1H3 . This indicates the presence of 8 carbon atoms, 6 hydrogen atoms, 1 chlorine atom, 1 fluorine atom, and 2 oxygen atoms in the molecule.Physical And Chemical Properties Analysis
4-Chloro-2-fluoro-3-methoxybenzaldehyde is a solid substance at ambient temperature .科学的研究の応用
Synthesis and Chemical Properties
- Synthetic Methods : The synthesis of various fluoro-methoxybenzaldehydes, including 3-fluoro-4-methoxybenzaldehyde, has been simplified. A one-step method using trifluoroacetic acid has been developed, avoiding the use of concentrated hydrochloric and sulfuric acids, thus reducing industrial production damage and cost (Wang Bao-jie, 2006).
- Bioconversion Products in Fungi : The white rot fungus Bjerkandera adusta produces chlorinated and brominated methoxybenzaldehyde metabolites, including fluoro- and bromo-labeled 4-methoxybenzaldehydes. These findings suggest potential enzymatic halogenation mechanisms in fungi (H. Beck et al., 2000).
Pharmaceutical Applications
- Anticancer Research : Fluorinated benzaldehydes have been used to synthesize fluoro-substituted stilbenes, including analogues of anticancer combretastatins. These compounds, derived from fluoro-methoxybenzaldehydes, have shown potential in inhibiting cancer cell growth (N. Lawrence et al., 2003).
- Synthesis of Gefitinib : Gefitinib, a known anticancer agent, has been synthesized from 3-hydroxy-4-methoxybenzaldehyde through a multi-step procedure. This demonstrates the application of methoxybenzaldehydes in the synthesis of complex pharmaceutical compounds (L. Xiao-yu, 2010).
Material Science Applications
- Antibacterial Activity : New hydrazone compounds derived from 4-dimethylaminobenzohydrazide and 3-methoxybenzaldehyde have been synthesized and tested for antibacterial activities. These findings highlight the potential of methoxybenzaldehydes in creating effective antibacterial materials (Guozhen He, L. Xue, 2021).
Environmental and Safety Applications
- Solubility and Activity Coefficients : The solubility of various chloro-methoxybenzaldehydes in water has been studied, providing important data for environmental and safety assessments. These findings are crucial for understanding the behavior of these compounds in aquatic environments (F. Larachi et al., 2000).
Safety And Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P271 (Use only outdoors or in a well-ventilated area), and P280 (Wear protective gloves/protective clothing/eye protection/face protection) .
特性
IUPAC Name |
4-chloro-2-fluoro-3-methoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClFO2/c1-12-8-6(9)3-2-5(4-11)7(8)10/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFDRRVSSSZUDJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1F)C=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-fluoro-3-methoxybenzaldehyde | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![9-Oxa-1,4-diazaspiro[5.5]undecane](/img/structure/B1456905.png)

![2-{4-[2-(4-Chlorophenyl)ethynyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1456907.png)




![N-Methyl-4-((2-(methylthio)benzo[d]thiazol-6-yl)oxy)picolinamide](/img/structure/B1456915.png)
